molecular formula C21H27ClN6O3 B5569818 7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione

7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B5569818
M. Wt: 446.9 g/mol
InChI Key: LVXGYPJECBFBTL-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a morpholinopropylamino group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the purine core.

    Attachment of the Morpholinopropylamino Group: This step involves the reaction of the purine derivative with a morpholinopropylamine under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the purine core, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for investigating cellular processes and signaling pathways.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to modulate biological targets suggests it could be developed into drugs for treating various diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the chlorobenzyl group.

    7-(4-methylbenzyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione: Similar structure with a methyl group instead of a chlorine atom.

    7-(4-fluorobenzyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione: Similar structure with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorobenzyl group in 7-(4-chlorobenzyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione imparts unique chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O3/c1-25-18-17(19(29)26(2)21(25)30)28(14-15-4-6-16(22)7-5-15)20(24-18)23-8-3-9-27-10-12-31-13-11-27/h4-7H,3,8-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXGYPJECBFBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3CCOCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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